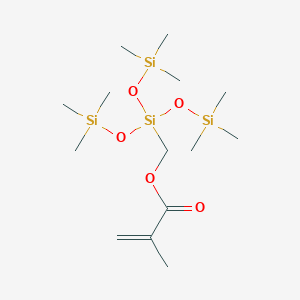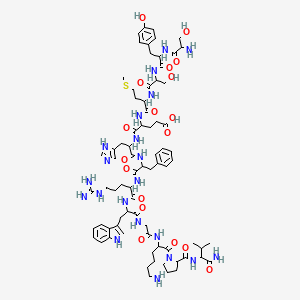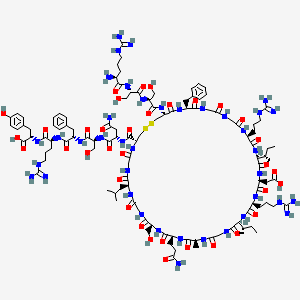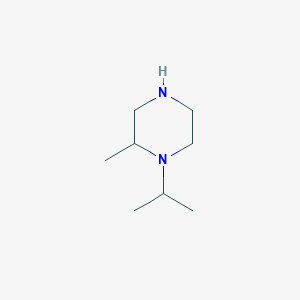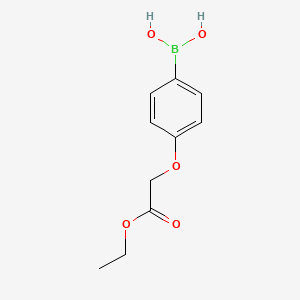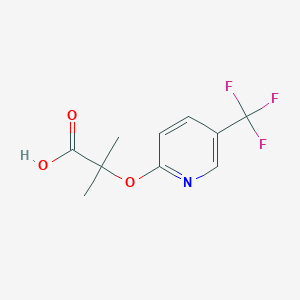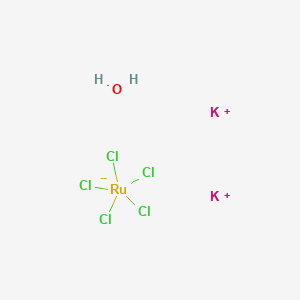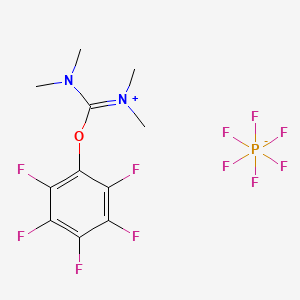
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V)
Descripción general
Descripción
1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) is a useful research compound. Its molecular formula is C11H12F11N2OP and its molecular weight is 428.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,3,3-Tetramethyl-2-(perfluorophenyl)isouronium hexafluorophosphate(V) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[dimethylamino-(2,3,4,5,6-pentafluorophenoxy)methylidene]-dimethylazanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F5N2O.F6P/c1-17(2)11(18(3)4)19-10-8(15)6(13)5(12)7(14)9(10)16;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQFDAVRRJCRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)OC1=C(C(=C(C(=C1F)F)F)F)F.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F11N2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578786 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206190-14-9 | |
| Record name | (Dimethylamino)-N,N-dimethyl(pentafluorophenoxy)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorphenol-tetramethyluronium hexafluorophosphat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of PFTU in the provided research?
A1: The provided research highlights PFTU's use as a coupling reagent in peptide synthesis. Specifically, it facilitates the formation of amide bonds between (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxylic acids and various amines to create a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides.
Q2: Are there any limitations to using PFTU in this context?
A2: Yes, the research indicates that PFTU is not always suitable for amide bond formation in this specific reaction. While other coupling reagents like EEDQ and TBTU successfully yielded the desired carboxamides, PFTU sometimes led to the formation of diketopiperazines as byproducts instead.
Q3: Beyond peptide synthesis, is PFTU utilized in other research areas?
A3: Yes, PFTU is a key component in developing a novel biomaterial for treating myocardial infarction (MI). Researchers synthesized a segmented polyurethane (PFTU) incorporating PFTU and other molecules.
Q4: What is the significance of this PFTU-based polyurethane in MI treatment?
A4: This polyurethane exhibits ROS-scavenging properties, meaning it can neutralize harmful reactive oxygen species (ROS) generated after MI. This is crucial as excessive ROS contributes significantly to oxidative injury in the myocardium.
Q5: How is this PFTU-based polyurethane delivered to the damaged heart tissue?
A5: The researchers developed electrospun composite patches made of PFTU and gelatin (PFTU/Gt). These fibrous patches are designed for implantation directly onto the heart tissue surface, enabling localized ROS scavenging and promoting healing.
Q6: Are there any in vivo studies demonstrating the efficacy of these PFTU/Gt patches?
A6: Yes, the research involved implanting the PFTU/Gt patches in a rat model of MI. Results showed a consistent decrease in ROS levels, membrane peroxidation (a marker of oxidative damage), and cell apoptosis in the treated hearts compared to controls.
Q7: Did the PFTU/Gt patches impact long-term cardiac function in the rat model?
A7: The PFTU/Gt patches demonstrated positive long-term effects. The treated hearts exhibited reduced inflammation and fibrosis, leading to reduced left ventricular remodeling and improved cardiac function 28 days post-implantation compared to the control group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


